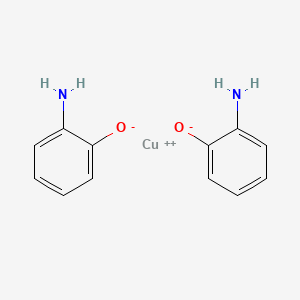
Ketone, hydroxymethyl 3-benzyl-2-indolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketone, hydroxymethyl 3-benzyl-2-indolyl- is a compound that belongs to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological and clinical applications, making them a crucial scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ketone, hydroxymethyl 3-benzyl-2-indolyl-, often involves the Fischer indole synthesis. This method typically uses aryl hydrazines and ketones as starting materials. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence can be employed to rapidly synthesize 1,2,3-trisubstituted indoles . The reaction conditions usually involve heating the reactants in the presence of a catalyst, such as a Lewis acid, under mild conditions .
Industrial Production Methods
Industrial production of indole derivatives often utilizes environmentally benign solvents like water. Various methodologies have been developed to synthesize indole and its derivatives in water, using different catalysts ranging from p-block elements to transition metals .
Analyse Des Réactions Chimiques
Types of Reactions
Ketone, hydroxymethyl 3-benzyl-2-indolyl- undergoes several types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form various products.
Reduction: Reduction reactions can convert indole derivatives into more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include phenylhydrazine, aldehydes, and ketones. The reactions are often carried out under mild conditions with catalysts like Lewis acids .
Major Products Formed
The major products formed from these reactions include bis(indolyl)methanes and other indole-fused polycyclic compounds .
Applications De Recherche Scientifique
Ketone, hydroxymethyl 3-benzyl-2-indolyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ketone, hydroxymethyl 3-benzyl-2-indolyl- involves its interaction with molecular targets and pathways in the body. Indole derivatives often act by binding to specific receptors or enzymes, thereby modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Serotonin: A neurotransmitter derived from indole.
Melatonin: A hormone that regulates sleep-wake cycles.
Uniqueness
Ketone, hydroxymethyl 3-benzyl-2-indolyl- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
101831-60-1 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-(3-benzyl-1H-indol-2-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C17H15NO2/c19-11-16(20)17-14(10-12-6-2-1-3-7-12)13-8-4-5-9-15(13)18-17/h1-9,18-19H,10-11H2 |
Clé InChI |
MTKAVWYAZVKRCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(NC3=CC=CC=C32)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)


![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)



![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)





